GABA-A Receptor Binding Affinity and Selectivity Profile vs. ACBC
While ACBC acts as a partial agonist at the NMDA receptor glycine site, this compound is structurally positioned for interaction with GABA-A receptors. Data for a close structural analog (BDBM50525193) shows it acts as an agonist at the human GABA-A α1β2γ2S receptor with an EC50 of 48,000 nM [1]. In contrast, ACBC's primary known activity is NMDA receptor modulation with an IC50 of 19,000 nM at the glycine site, demonstrating a distinct target engagement profile driven by the aminomethyl and isopropyl substitution pattern .
| Evidence Dimension | Receptor target and functional activity |
|---|---|
| Target Compound Data | EC50 = 48,000 nM (GABA-A α1β2γ2S agonist, data for close analog BDBM50525193) |
| Comparator Or Baseline | ACBC: IC50 = 19,000 nM (NMDA receptor glycine site antagonist) |
| Quantified Difference | Different primary target; GABA-A agonism vs. NMDA antagonism |
| Conditions | Recombinant human receptors expressed in tsA201 cells (GABA-A) and in vitro binding assays (NMDA) |
Why This Matters
This divergence in primary target engagement suggests a completely different therapeutic and side-effect profile, making the compounds non-substitutable for CNS research programs targeting GABAergic pathways.
- [1] BindingDB. Entry for BDBM50525193 (CHEMBL4455221). Affinity Data: EC50 4.80E+4 nM for Human GABA-A alpha1beta2gamma2S receptor. Accessed 2026. View Source
